Cortexolone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

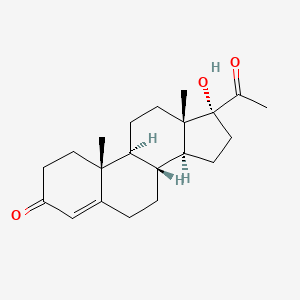

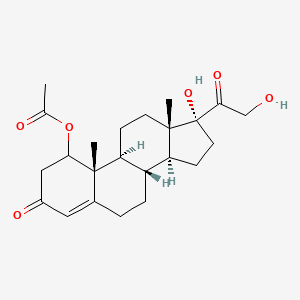

コルチキソロン酢酸エステルは、体のストレス反応と代謝調節において重要なホルモンであるコルチゾールの生合成における代謝中間体です 。コルチキソロン酢酸エステルは、その抗炎症作用や免疫抑制作用など、さまざまな生理学的プロセスにおいて役割を果たすことが知られています。

2. 製法

合成経路と反応条件: コルチキソロン酢酸エステルの調製には、通常、コルチキソロンを対応するオルトエステルに変換することが含まれます。これは、コルチキソロンをp-トルエンスルホン酸などの酸触媒下でオルトカルボン酸のアルキルエステルと反応させることで達成されます。 続く酸性媒体中での加水分解により、目的の17-モノエステルが得られます .

工業的生産方法: コルチキソロン酢酸エステルの工業的生産では、しばしば酵素プロセスが用いられます。 このような方法の1つは、コルチキソロンの17α,21-ジエステルを酵素的にアルコール分解して17α-モノエステルを得ることを含みます 。このプロセスは、その特異性と効率の良さにより、広範な精製工程の必要性を軽減します。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cortexolone acetate typically involves the transformation of cortexolone into its corresponding ortho-ester. This is achieved by reacting cortexolone with an alkyl ester of an orthocarboxylic acid under acid catalysis, such as p-toluenesulfonic acid. The subsequent hydrolysis in an acidic medium yields the desired 17-monoester .

Industrial Production Methods: Industrial production of this compound often employs enzymatic processes. One such method involves the enzymatic alcoholysis of 17α,21-diesters of cortexolone to obtain 17α-monoesters . This process is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

化学反応の分析

反応の種類: コルチキソロン酢酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: 11β-ヒドロキシラーゼを介したコルチゾールへの変換。

還元: 11-デオキシコルチコステロンの生成。

一般的な試薬と条件:

酸化: 11β-ヒドロキシラーゼなどの酵素を使用します。

還元: 水素化ホウ素ナトリウムなどの還元剤が関与します。

主要な生成物:

コルチゾール: 強力なグルココルチコイドホルモン。

11-デオキシコルチコステロン: アルドステロンの生合成における前駆体。

コルチキソロン17α-プロピオン酸エステル: 皮膚科の用途に使用される抗アンドロゲン.

4. 科学研究への応用

コルチキソロン酢酸エステルは、幅広い科学研究への応用があります。

化学: さまざまなステロイド化合物の合成における前駆体として使用されます。

生物学: グルココルチコイド経路におけるその役割と細胞プロセスへの影響について研究されています。

医学: 抗炎症作用と免疫抑制作用、およびニキビや多毛症などのアンドロゲン依存性の皮膚状態の治療における可能性について調査されています.

科学的研究の応用

Cortexolone acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in the glucocorticoid pathway and its effects on cellular processes.

作用機序

コルチキソロン酢酸エステルは、グルココルチコイド受容体に結合することによって作用し、炎症や免疫応答を調節する遺伝子発現の変化を引き起こします。 NF-κBなどの転写因子やホスホリパーゼA2などの酵素に影響を与えることで、炎症促進シグナルを抑制し、抗炎症経路を促進します 。これにより、白血球の遊走が減少し、毛細血管の透過性が低下し、抗炎症作用に貢献します。

類似化合物:

コルチゾール: 同様の抗炎症作用を持つ、より強力なグルココルチコイド。

11-デオキシコルチコステロン: 同様の生合成経路を共有しますが、別個のミネラルコルチコイド活性を持っています。

コルチキソロン17α-プロピオン酸エステル: 強い局所的な抗アンドロゲン作用を持つエステル誘導体.

独自性: コルチゾールとは異なり、それ自体では生物学的活性は限られていますが、ステロイド生成において重要な前駆体として役立ちます .

類似化合物との比較

Cortisol: A more potent glucocorticoid with similar anti-inflammatory properties.

11-Deoxycorticosterone: Shares a similar biosynthetic pathway but has distinct mineralocorticoid activity.

Cortexolone 17α-propionate: An ester derivative with strong local antiandrogenic activity.

Uniqueness: Unlike cortisol, it has limited biological activity on its own but serves as a crucial precursor in steroidogenesis .

特性

分子式 |

C23H32O6 |

|---|---|

分子量 |

404.5 g/mol |

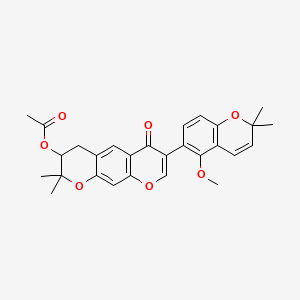

IUPAC名 |

[(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |

InChI |

InChI=1S/C23H32O6/c1-13(25)29-20-11-15(26)10-14-4-5-16-17-7-9-23(28,19(27)12-24)21(17,2)8-6-18(16)22(14,20)3/h10,16-18,20,24,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1 |

InChIキー |

UPMSOLRUSABPCU-CRKVGCNRSA-N |

異性体SMILES |

CC(=O)OC1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@]4(C(=O)CO)O)C)C |

正規SMILES |

CC(=O)OC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4(C(=O)CO)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)

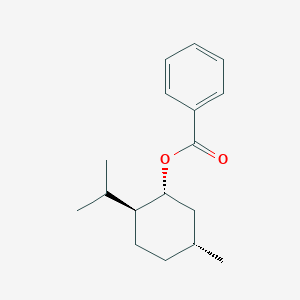

![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)